molecular formula C12H14N2O3 B13708855 1-Boc-4-hydroxybenzimidazole

1-Boc-4-hydroxybenzimidazole

Cat. No.: B13708855
M. Wt: 234.25 g/mol
InChI Key: CTEPJLJZIFRDAI-UHFFFAOYSA-N
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Description

1-Boc-4-hydroxybenzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The “Boc” in this compound stands for tert-butoxycarbonyl, a protecting group commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-hydroxybenzimidazole can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzimidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-hydroxybenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Boc-4-hydroxybenzimidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Boc-4-hydroxybenzimidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Uniqueness: 1-Boc-4-hydroxybenzimidazole is unique due to the presence of both the Boc protecting group and the hydroxyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Its unique structure also contributes to its potential biological activities and applications in various fields .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl 4-hydroxybenzimidazole-1-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-7-13-10-8(14)5-4-6-9(10)15/h4-7,15H,1-3H3

InChI Key

CTEPJLJZIFRDAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC=C2O

Origin of Product

United States

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